Cas no 1448059-35-5 (N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide)

N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide is a specialized organic compound featuring a piperidine core functionalized with a tert-butylcarboxamide group and a cyclopentylsulfanyl acetamidomethyl moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclopentylsulfanyl group enhances lipophilicity, while the carboxamide functionality improves solubility and stability. The compound’s modular design allows for further derivatization, facilitating the development of bioactive molecules. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for applications in drug discovery and medicinal chemistry. The balanced hydrophobicity and structural rigidity contribute to its potential in targeting specific biological pathways.
N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide structure
1448059-35-5 structure
Product Name:N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide
CAS No:1448059-35-5
MF:C18H33N3O2S
MW:355.538523435593
CID:6120372
PubChem ID:71806281
Update Time:2025-05-20

N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide
    • N-TERT-BUTYL-4-{[2-(CYCLOPENTYLSULFANYL)ACETAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE
    • 1448059-35-5
    • F6436-0577
    • N-(tert-butyl)-4-((2-(cyclopentylthio)acetamido)methyl)piperidine-1-carboxamide
    • AKOS024559025
    • VU0549094-1
    • N-tert-butyl-4-[[(2-cyclopentylsulfanylacetyl)amino]methyl]piperidine-1-carboxamide
    • Inchi: 1S/C18H33N3O2S/c1-18(2,3)20-17(23)21-10-8-14(9-11-21)12-19-16(22)13-24-15-6-4-5-7-15/h14-15H,4-13H2,1-3H3,(H,19,22)(H,20,23)
    • InChI Key: IVVIPIVOQLIPTJ-UHFFFAOYSA-N
    • SMILES: S(CC(NCC1CCN(C(NC(C)(C)C)=O)CC1)=O)C1CCCC1

Computed Properties

  • Exact Mass: 355.22934848g/mol
  • Monoisotopic Mass: 355.22934848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 86.7Ų

N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide Pricemore >>

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Additional information on N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide

Recent Advances in the Study of N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide (CAS: 1448059-35-5)

The compound N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide (CAS: 1448059-35-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide, with particular emphasis on improving its bioavailability and target specificity. Researchers have employed advanced computational modeling techniques to predict the compound's binding affinity to various biological targets, including enzymes and receptors implicated in inflammatory and neurodegenerative diseases.

Pharmacological evaluations have demonstrated that N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide exhibits promising activity in modulating key signaling pathways. For instance, in vitro studies have shown that the compound can inhibit the activity of specific kinases involved in cell proliferation and inflammation. These findings suggest potential applications in oncology and autoimmune disorders.

In vivo studies have further corroborated the compound's therapeutic potential. Animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, have shown improved cognitive and motor functions following treatment with N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide. These effects are believed to be mediated through the compound's ability to cross the blood-brain barrier and modulate neuroinflammatory responses.

Despite these promising results, challenges remain in the clinical translation of N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Ongoing research is focused on structural modifications to enhance the compound's pharmacokinetic profile and reduce toxicity.

In conclusion, N-tert-butyl-4-{2-(cyclopentylsulfanyl)acetamidomethyl}piperidine-1-carboxamide represents a promising candidate for further development in the treatment of various diseases. Continued research efforts are essential to fully elucidate its mechanism of action and optimize its therapeutic potential. This briefing underscores the importance of interdisciplinary collaboration in advancing the field of chemical biology and medicinal chemistry.

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